molecular formula C26H38N6O7 B7840608 Bis-Maleimide amine

Bis-Maleimide amine

Cat. No.: B7840608
M. Wt: 546.6 g/mol
InChI Key: FLFYVGMUAROSCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Maleimide amine can be synthesized through several methods. One common approach involves the copolymerization of bismaleimide with diamines. For instance, a thermosetting resin system based on bismaleimide can be developed via copolymerization with 4,4’-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane . The curing behavior of the resin system is evaluated using curing kinetics, and the dispersibility of the modified graphene oxide in the resin is observed through polarizing optical microscopy .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale polymerization techniques. The process typically involves the use of high-temperature reactors and controlled environments to ensure the desired properties of the final product. The production methods are designed to maximize yield and minimize impurities, ensuring the compound’s suitability for high-performance applications .

Chemical Reactions Analysis

Types of Reactions

Bis-Maleimide amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include dibromomaleimides, thiols, and amines. For example, by consecutive conjugation of a thiol and an amine to dibromomaleimides, aminothiomaleimides can be generated efficiently . The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Major Products Formed

The major products formed from these reactions include aminothiomaleimides and other substituted derivatives, which have various applications in different fields .

Properties

IUPAC Name

N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O7/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFYVGMUAROSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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